Product packaging for 3-Noradamantanecarbonyl chloride(Cat. No.:CAS No. 67064-09-9)

3-Noradamantanecarbonyl chloride

Cat. No.: B3428313
CAS No.: 67064-09-9
M. Wt: 184.66 g/mol
InChI Key: FEJBSNLESASJKD-UHFFFAOYSA-N
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Description

Contextualization of Bridgehead Compounds in Organic Chemistry

Bridgehead atoms are carbon atoms found at the junction of two or more rings in a bicyclic or polycyclic molecule. fiveable.meyoutube.com These atoms are crucial in defining the molecule's three-dimensional shape and can influence its rigidity and flexibility. youtube.com Noradamantane, a bridged bicyclic compound, serves as a prime example of a molecule with significant bridgehead atom influence. youtube.com Unlike more flexible cyclic systems, the rigid structure of compounds like noradamantane can impart unique chemical properties and reactivity. The study of bridgehead compounds is essential for understanding the stereochemistry and reaction mechanisms of complex organic molecules. youtube.com

Overview of Acyl Halide Reactivity and Synthetic Utility

Acyl halides are a class of organic compounds characterized by an acyl group (R-CO-) bonded to a halogen atom. teachy.ai They are highly reactive molecules and are valuable intermediates in organic synthesis. wikipedia.orgchemeurope.com Their reactivity stems from the electron-withdrawing nature of the halogen, which makes the carbonyl carbon highly susceptible to nucleophilic attack. teachy.ai This property allows for the facile conversion of acyl halides into a variety of other functional groups, including carboxylic acids, esters, and amides. wikipedia.orglibretexts.org The most common and reactive of the acyl halides are the acyl chlorides. teachy.ai They can be synthesized from carboxylic acids using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). chemguide.co.ukchemguide.co.uk

Research Significance of 3-Noradamantanecarbonyl Chloride within Cage-Compound Chemistry

Cage compounds, with their well-defined and rigid three-dimensional structures, are of significant interest in various fields, including materials science and medicinal chemistry. fiveable.me this compound, as a derivative of the caged hydrocarbon noradamantane, combines the structural features of a cage compound with the reactivity of an acyl chloride. This unique combination makes it a valuable building block for the synthesis of more complex, functionalized cage molecules. The rigid noradamantane core can serve as a scaffold, allowing for the precise spatial arrangement of functional groups, which is a key aspect of molecular design in supramolecular chemistry and drug development. The study of such compounds contributes to a deeper understanding of structure-property relationships in complex organic molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13ClO B3428313 3-Noradamantanecarbonyl chloride CAS No. 67064-09-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tricyclo[3.3.1.03,7]nonane-3-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO/c11-9(12)10-4-6-1-7(5-10)3-8(10)2-6/h6-8H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEJBSNLESASJKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC3(C2)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67064-09-9
Record name 3-Noradamantanecarbonyl chloride
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Synthetic Methodologies for 3 Noradamantanecarbonyl Chloride

Precursor Synthesis Strategies for the Noradamantane Skeleton

The unique tricyclic structure of noradamantane can be accessed through various synthetic pathways, primarily involving the rearrangement of more readily available adamantane (B196018) derivatives.

A common and effective method for synthesizing the noradamantane framework involves the ring-contraction of adamantane derivatives. rsc.orgrsc.org This approach often utilizes a Wagner-Meerwein rearrangement, which is a type of carbocation-mediated 1,2-alkyl shift. uni-giessen.de For instance, starting from hydroxy-substituted adamantane precursors, a cascade reaction promoted by a Brønsted acid like triflic acid can lead to the formation of noradamantane derivatives. rsc.orgrsc.org This process involves the decarboxylation of N-methyl protected cyclic carbamates and a subsequent intramolecular nucleophilic 1,2-alkyl shift, resulting in the contracted iminium triflates which can be further processed. rsc.orgrsc.org

Another strategy involves the treatment of protoadamantanone with different electrophiles, leading to a carbon-skeleton rearrangement to form 1,2-disubstituted adamantanes, which can serve as precursors to noradamantane derivatives. researchgate.net

While adamantane-based routes are prevalent, alternative strategies for constructing the noradamantane core exist. These can include the cyclization of bicyclic precursors, such as derivatives of bicyclo[3.3.1]nonanes. mdpi.com Additionally, total synthesis from acyclic, monocyclic, or bicyclic starting materials represents a fundamental approach to the adamantane and, by extension, the noradamantane framework. mdpi.com For example, topologically unique chiral noradamantanes can be synthesized with high enantioselectivity through domino reactions. researchgate.net

Conversion of Carboxylic Acid Precursors to the Carbonyl Chloride Functionality

Once the corresponding carboxylic acid, 3-noradamantanecarboxylic acid, is obtained, the final step is its conversion to the more reactive carbonyl chloride. This transformation is typically achieved using standard chlorinating agents.

Thionyl chloride (SOCl₂) is a widely used reagent for the conversion of carboxylic acids to acyl chlorides. libretexts.orgchemguide.co.uklibretexts.org The reaction proceeds by converting the hydroxyl group of the carboxylic acid into a chlorosulfite intermediate, which is a better leaving group. libretexts.orglibretexts.org The chloride ion produced during the reaction then acts as a nucleophile, attacking the carbonyl carbon and leading to the formation of the acyl chloride with the release of sulfur dioxide and hydrogen chloride gases. chemguide.co.ukchemistrysteps.com This method is advantageous as the byproducts are gaseous, simplifying purification. chemguide.co.uk

General Reaction Scheme: R-COOH + SOCl₂ → R-COCl + SO₂ + HCl

ReagentConditionsAdvantages
Thionyl Chloride (SOCl₂)Often neat at reflux, or with a solvent like acetonitrile. commonorganicchemistry.comGaseous byproducts (SO₂ and HCl) simplify purification. chemguide.co.uk

Phosphorus halides, such as phosphorus pentachloride (PCl₅) and phosphorus trichloride (B1173362) (PCl₃), are also effective for this conversion. chemguide.co.ukchemistrysteps.com

Phosphorus Pentachloride (PCl₅): This solid reagent reacts with carboxylic acids in the cold to produce the acyl chloride, along with phosphorus oxychloride (POCl₃) and hydrogen chloride gas. chemguide.co.uk The desired acyl chloride can then be separated by fractional distillation. chemguide.co.uk

General Reaction Scheme: R-COOH + PCl₅ → R-COCl + POCl₃ + HCl

Phosphorus Trichloride (PCl₃): The reaction with liquid PCl₃ is less vigorous as it does not produce hydrogen chloride. chemguide.co.uk The products are the acyl chloride and phosphorous acid (H₃PO₃), which can be separated by fractional distillation. chemguide.co.uk

General Reaction Scheme: 3 R-COOH + PCl₃ → 3 R-COCl + H₃PO₃

ReagentByproductsSeparation
Phosphorus Pentachloride (PCl₅)Phosphorus oxychloride (POCl₃), Hydrogen chloride (HCl)Fractional distillation chemguide.co.uk
Phosphorus Trichloride (PCl₃)Phosphorous acid (H₃PO₃)Fractional distillation chemguide.co.uk

The efficiency of the chlorination reaction can be influenced by several factors. For thionyl chloride reactions, the use of a solvent or running the reaction neat at reflux are common conditions. commonorganicchemistry.com Catalytic amounts of dimethylformamide (DMF) are sometimes added when using oxalyl chloride, a related reagent, to facilitate the reaction. commonorganicchemistry.com The choice of reagent and reaction conditions will depend on the specific substrate and the desired purity of the final product. Fractional distillation is a common method for purifying the resulting acyl chloride from any remaining starting material or byproducts. chemguide.co.uk

Purification Techniques for Acyl Chloride Intermediates

The purification of acyl chlorides like 3-noradamantanecarbonyl chloride is crucial to remove impurities such as the parent carboxylic acid and residual reagents from the synthesis. lookchem.com The inherent reactivity and moisture sensitivity of acyl chlorides necessitate careful handling and specific purification techniques. chemguide.co.ukoup.com

Distillation and Recrystallization Approaches

Distillation: Fractional distillation is a widely used technique for the purification of liquid acyl chlorides. libretexts.org This method is effective when the boiling points of the acyl chloride and its impurities are significantly different. nerdfighteria.info For instance, the boiling point of acetyl chloride (51°C) is substantially lower than that of its common impurity, acetic acid (118°C), allowing for their separation by distillation. nerdfighteria.info Given the high reactivity of many acyl chlorides with water, distillation is often performed under reduced pressure (vacuum distillation). This allows the compound to boil at a lower temperature, minimizing thermal decomposition. For adamantane derivatives, which can have high melting and boiling points, vacuum distillation is a common purification step. youtube.comyoutube.com

Recrystallization: For acyl chlorides that are solid at room temperature, recrystallization is a viable purification method. lookchem.com This technique relies on the differential solubility of the compound and its impurities in a suitable solvent. The selection of the solvent is critical; it must not react with the acyl chloride. Therefore, hydroxylic or basic solvents are strictly to be avoided. lookchem.com Suitable solvents for the recrystallization of solid acid chlorides include toluene (B28343), mixtures of toluene and petroleum ether, and alcohol-free chloroform. lookchem.com The process generally involves dissolving the crude solid in a minimum amount of hot solvent and then allowing the solution to cool, which induces the crystallization of the pure compound. nerdfighteria.info For adamantane derivatives, recrystallization is a frequently employed purification strategy to obtain crystalline products. google.comnih.gov

Purification TechniquePhase of CompoundKey ConsiderationsSuitable Solvents/ConditionsReference
Fractional DistillationLiquidSignificant boiling point difference between product and impurities.Often performed under vacuum to reduce boiling point and prevent decomposition. libretexts.orgnerdfighteria.info
RecrystallizationSolidCompound and impurities have different solubilities.Non-reactive, anhydrous solvents such as toluene, petroleum ether, or dry chloroform. lookchem.comnerdfighteria.info

Chromatographic Separation Methodologies

Chromatographic techniques offer high-resolution separation and are valuable for the purification and analysis of acyl chlorides.

Gas Chromatography (GC): Gas-liquid chromatography can be employed for the separation of aliphatic acyl halides. oup.com However, the technique presents challenges due to the thermal lability and reactivity of these compounds, which can lead to decomposition on the column. oup.com Despite these difficulties, successful separations have been reported. To prevent hydrolysis from atmospheric moisture, the area around the injection and exit ports of the chromatograph may be enclosed in a controlled environment, such as a polyethylene (B3416737) glove bag. oup.com The primary impurities in acyl halides are often the corresponding carboxylic acids, which can be effectively separated using GC. oup.com The purity of the collected fractions can be confirmed by techniques such as infrared spectroscopy, which would show the absence of the characteristic acid carbonyl frequencies. oup.com

High-Performance Liquid Chromatography (HPLC): Direct analysis of highly reactive acyl chlorides by standard reversed-phase HPLC is problematic due to their rapid hydrolysis in the aqueous mobile phases typically used. researchgate.net To overcome this, derivatization methods have been developed. These methods involve converting the acyl chloride into a more stable, easily detectable derivative before chromatographic analysis. google.com For example, acyl chlorides can be reacted with nitrophenylhydrazine (B1144169) at room temperature to form products that absorb strongly in the ultraviolet-visible region (320-450 nm). google.com This allows for their separation and quantification using reversed-phase HPLC with a Diode Array Detector (DAD). google.com This derivatization strategy avoids interference from the starting materials and provides good specificity and sensitivity for the determination of acyl chlorides. google.com While often used for quantitative analysis, HPLC can also be adapted for preparative purification of the derivatized compound.

Chromatographic MethodPrincipleChallengesSolutions/ApproachesReference
Gas Chromatography (GC)Separation based on volatility and interaction with a stationary phase.Thermal decomposition and reactivity of acyl chlorides.Use of inert columns, controlled atmosphere at injection/detection ports. oup.com
High-Performance Liquid Chromatography (HPLC)Separation based on partitioning between a mobile and stationary phase.High reactivity and hydrolysis in common mobile phases.Derivatization to a stable, UV-active compound prior to analysis. researchgate.netgoogle.com

Reactivity and Mechanistic Studies of 3 Noradamantanecarbonyl Chloride

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is the hallmark of acyl chloride reactivity. libretexts.org The reaction proceeds via a tetrahedral intermediate, where a nucleophile adds to the electrophilic carbonyl carbon, followed by the elimination of the chloride leaving group. youtube.com This two-step addition-elimination mechanism is common to the reactions discussed below.

Esterification Reactions with Alcohols and Phenols

The reaction of 3-noradamantanecarbonyl chloride with alcohols and phenols provides a direct route to the corresponding 3-noradamantyl esters. This esterification is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270), which serves to neutralize the hydrogen chloride byproduct that is formed. google.com

The general reaction proceeds as follows: 3-Noradamantane-C(O)Cl + R-OH → 3-Noradamantane-C(O)OR + HCl

The reactivity of the alcohol or phenol (B47542) plays a significant role in the reaction conditions required. Primary alcohols are generally more reactive than secondary alcohols due to less steric hindrance. Phenols, being less nucleophilic than alcohols, may require more forcing conditions or the use of a catalyst to achieve efficient esterification. youtube.com For instance, the esterification of phenols with acyl chlorides can be effectively catalyzed by titanium dioxide (TiO2) under solvent-free conditions, often leading to high yields.

Table 1: Representative Esterification Reactions of Acyl Chlorides

Acyl ChlorideAlcohol/PhenolProductCatalyst/ConditionsReference
Benzoyl chloridePhenolPhenyl benzoateTiO2, 25°C, solvent-free
Ethanoyl chlorideEthanolEthyl ethanoateCold, exothermic libretexts.org

Amidation Reactions with Amines and Ammonia

This compound readily reacts with ammonia, primary amines, and secondary amines to form the corresponding primary, secondary, and tertiary amides, respectively. These reactions are typically fast and exothermic. ccspublishing.org.cn Similar to esterification, a base is often used to scavenge the HCl produced. youtube.com In many cases, an excess of the amine reactant itself can serve as the base. ccspublishing.org.cn

The general reaction can be represented as: 3-Noradamantane-C(O)Cl + RNH₂ → 3-Noradamantane-C(O)NHR + HCl

The reaction proceeds through a nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by elimination of the chloride ion. youtube.com The use of ammonium (B1175870) salts, such as ammonium chloride, in a high-boiling polar solvent like N-methyl pyrrolidone (NMP), has been shown to be an effective method for the synthesis of primary amides from acyl chlorides. sigmaaldrich.com This method avoids the handling of gaseous ammonia.

Table 2: Representative Amidation Reactions of Acyl Chlorides

Acyl ChlorideAmine/AmmoniaProductConditionsReference
3-Phenylpropanoyl chlorideNH₄Cl3-PhenylpropanamideNMP, 120°C sigmaaldrich.com
Ethanoyl chlorideEthylamineN-EthylethanamideCold, concentrated solution ccspublishing.org.cn
Various Acid ChloridesPrimary and Secondary AminesVarious AmidesBase (e.g., NaOH), Water (Schotten-Baumann reaction) youtube.com

Friedel-Crafts Acylation with Aromatic Systems

Friedel-Crafts acylation allows for the introduction of the 3-noradamantanecarbonyl group onto an aromatic ring, leading to the formation of aryl 3-noradamantyl ketones. This electrophilic aromatic substitution reaction requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate the highly electrophilic acylium ion. khanacademy.orgorganic-chemistry.org

The reaction with benzene (B151609) would proceed as follows: 3-Noradamantane-C(O)Cl + C₆H₆ + AlCl₃ → 3-Noradamantyl Phenyl Ketone + HCl + AlCl₃

The acylium ion, [3-Noradamantane-C(O)]⁺, is formed by the interaction of the acyl chloride with the Lewis acid. This electrophile then attacks the electron-rich aromatic ring. khanacademy.org A key advantage of Friedel-Crafts acylation is that the product, an aryl ketone, is less reactive than the starting aromatic compound, which prevents multiple acylations from occurring. researchgate.net The reaction is typically carried out in an inert solvent like dichloromethane (B109758) or carbon disulfide. masterorganicchemistry.com

Reaction Kinetics and Thermodynamic Considerations

The kinetics and thermodynamics of the reactions of this compound are influenced by several factors, including the nature of the nucleophile, the solvent, and the steric bulk of the noradamantane framework.

Influence of Solvent Polarity on Reaction Rates

The polarity of the solvent can significantly impact the rate of nucleophilic acyl substitution reactions. The effect of the solvent depends on the specific mechanism of the reaction (SN1-like or SN2-like character) and the nature of the transition state.

For reactions that proceed through a more polar transition state than the reactants, an increase in solvent polarity will generally lead to an increase in the reaction rate. This is because polar solvents can better stabilize the charged or highly polar transition state, thereby lowering the activation energy. rsc.org In the case of nucleophilic substitution on acyl chlorides, the mechanism often involves a polar tetrahedral intermediate.

While specific kinetic data for the solvolysis of this compound in different solvents is not available in the provided search results, studies on similar compounds, such as t-butyl chloride, show a clear dependence of the solvolysis rate on the composition of binary solvent mixtures like methanol-water. Generally, for reactions with significant charge separation in the transition state, the rate increases with the increasing polarity of the solvent mixture. The bulky, non-polar noradamantane cage of this compound might lead to interesting and potentially complex solvent effects that would warrant further investigation.

Steric and Electronic Effects of the Noradamantane Moiety on Reactivity

The reactivity of this compound is profoundly influenced by the unique structural and electronic properties of the noradamantane cage. This rigid, polycyclic hydrocarbon framework imposes significant steric and electronic effects that distinguish its chemical behavior from that of simpler acyl chlorides.

Steric Effects: The most prominent feature of the 3-noradamantyl group is its significant steric bulk. libretexts.org The three-dimensional, cage-like structure effectively shields the electrophilic carbonyl carbon from the rear-side approach of nucleophiles, a critical step in many substitution reactions. libretexts.org This phenomenon, known as steric hindrance, raises the activation energy for nucleophilic attack compared to less encumbered acyl chlorides like acetyl chloride or even isobutyryl chloride. libretexts.orgyoutube.com The rigid conformation of the noradamantane skeleton, unlike flexible alkyl chains, does not permit conformational changes that might reduce this steric clash. Consequently, reactions proceeding via bimolecular nucleophilic substitution (SN2)-like transition states are significantly slower. libretexts.orgchemistrysteps.com

The interplay of these effects dictates the compound's reactivity profile, making it less reactive than small, linear acyl chlorides but exhibiting a reactivity pattern characteristic of sterically demanding substrates.

Table 1: Comparative Analysis of Steric and Electronic Properties

PropertyAcetyl Group (CH₃CO)tert-Butyl Group ((CH₃)₃CCO)3-Noradamantyl Group (C₉H₁₃CO)
Steric Hindrance LowHighVery High
Conformational Flexibility High (Free rotation)Moderate (C-C bond rotation)Low (Rigid cage)
Electronic Effect Weakly electron-donatingStrongly electron-donating (+I)Moderately electron-donating (+I)
Relative Reactivity HighLowLow

Exploration of Side Reactions and Competing Pathways

Beyond its primary reactions as an acyl chloride, this compound can participate in side reactions and competing pathways, chiefly hydrolysis and skeletal rearrangements, which are governed by its inherent structure and the reaction conditions.

Hydrolysis Pathways and Stability Considerations

Like all acyl chlorides, this compound is susceptible to hydrolysis, reacting with water to form the corresponding 3-noradamantanecarboxylic acid and hydrochloric acid. The reaction proceeds through a nucleophilic acyl substitution mechanism. The process is typically initiated by the attack of a water molecule on the electrophilic carbonyl carbon.

The stability of this compound in the presence of moisture is relatively low, though its rate of hydrolysis is tempered by the factors discussed previously. The significant steric hindrance provided by the noradamantane cage impedes the approach of water molecules, slowing the rate of hydrolysis compared to less bulky acyl chlorides. libretexts.org This effect is analogous to the observation that sterically hindered alkyl halides, such as tert-butyl chloride, exhibit different solvolysis behavior compared to less hindered substrates. nih.gov While tert-butyl systems can readily form stable carbocations, the attack on the carbonyl carbon of an acyl chloride is a distinct process. chemistrysteps.comvedantu.com The reduced electrophilicity of the carbonyl carbon due to the inductive effect of the cage also contributes to a decreased hydrolysis rate.

Despite this moderated reactivity, the compound is still considered moisture-sensitive and is typically handled under anhydrous conditions to preserve its integrity.

Table 2: Qualitative Comparison of Hydrolysis Rates for Acyl Chlorides

CompoundSteric Hindrance at CarbonylRelative Rate of Hydrolysis
Acetyl chlorideLowVery Fast
Pivaloyl chlorideHighSlow
This compound Very HighVery Slow
Benzoyl chlorideModerateModerate

Rearrangement Reactions of the Noradamantane Cage

A fascinating and significant competing pathway available to the noradamantane system involves skeletal rearrangement. The noradamantane framework (a C₉ cage) is a strained ring system that can rearrange to the thermodynamically much more stable, strain-free adamantane (B196018) (a C₁₀ cage) structure. nih.gov These transformations are classic examples of carbocation rearrangements, often proceeding via a Wagner-Meerwein mechanism involving 1,2-alkyl shifts. numberanalytics.comlibretexts.org

In the context of this compound, such a rearrangement can be initiated under conditions that promote the formation of a positive charge on the cage structure. For instance, in the presence of a strong Lewis acid (e.g., AlCl₃, SbF₅), the Lewis acid can coordinate to the carbonyl oxygen or abstract the chloride atom, generating an acylium ion or facilitating the formation of a carbocation on the noradamantane skeleton. wikipedia.org

Once a carbocation is formed at a suitable position on the noradamantane cage, a 1,2-alkyl shift can occur. youtube.commasterorganicchemistry.com This involves the migration of a C-C bond to the electron-deficient center, expanding the ring system and relieving ring strain. The ultimate driving force is the formation of the exceptionally stable tertiary carbocation of the adamantyl system. numberanalytics.com The rearranged carbocation can then be trapped by a nucleophile or undergo elimination to yield a stable adamantane derivative. This rearrangement pathway is a significant consideration in any reaction of this compound conducted under acidic or carbocation-promoting conditions.

Derivatization Strategies and Synthetic Applications in Advanced Organic Synthesis

Synthesis of Noradamantane-Functionalized Esters

The esterification of 3-Noradamantanecarbonyl chloride provides a straightforward method for introducing the bulky noradamantane group into a variety of molecules. The reaction typically proceeds via a nucleophilic acyl substitution, where an alcohol attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of an ester and hydrochloric acid.

Development of Novel Ester Linkages

The synthesis of novel ester linkages using this compound allows for the exploration of structure-activity relationships in medicinal chemistry. By reacting the acyl chloride with a diverse range of alcohols, including substituted phenols and sterically hindered secondary or tertiary alcohols, chemists can fine-tune the steric and electronic properties of the resulting molecules. For instance, the reaction with phenolic compounds can introduce aromaticity and potential for further functionalization.

While specific examples detailing the synthesis of novel ester linkages directly from this compound are not extensively reported in publicly available literature, the general principles of acyl chloride reactivity suggest a broad substrate scope. The reaction conditions would typically involve the use of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to scavenge the HCl byproduct and drive the reaction to completion.

Table 1: Representative Synthesis of Noradamantane-Functionalized Esters

EntryAlcoholBaseSolventProductYield (%)
1Phenol (B47542)PyridineDichloromethane (B109758)Phenyl 3-noradamantanecarboxylateData not available
22-PropanolTriethylamineTetrahydrofuranIsopropyl 3-noradamantanecarboxylateData not available
3tert-ButanolPyridineDichloromethanetert-Butyl 3-noradamantanecarboxylateData not available

Note: The data in this table is hypothetical and for illustrative purposes, as specific literature data for these reactions is scarce.

Macrocyclic Ester Synthesis Involving Noradamantane Units

The incorporation of the rigid noradamantane scaffold into macrocyclic structures is a strategy to reduce conformational flexibility and enhance binding affinity to biological targets. This compound can be utilized in macrocyclization reactions, for example, by reacting it with a long-chain diol under high dilution conditions to favor intramolecular cyclization over intermolecular polymerization. This approach can lead to the formation of macrocyclic lactones containing the noradamantane moiety.

Detailed protocols for the synthesis of macrocyclic esters specifically employing this compound are not readily found in the literature. However, the general strategy would involve the slow addition of a solution of this compound and the diol to a large volume of solvent containing a base.

Preparation of Noradamantane-Containing Amides

The formation of amides from this compound is a robust and widely used transformation. The reaction with primary or secondary amines readily yields the corresponding N-substituted 3-noradamantanecarboxamides. These amides are often more stable than the corresponding esters and can participate in hydrogen bonding, a key interaction in biological systems.

Primary and Secondary Amide Formation

The synthesis of primary and secondary amides is typically achieved by reacting this compound with an excess of the desired amine or in the presence of a base to neutralize the HCl formed. The bulky nature of the noradamantane group can influence the reactivity and properties of the resulting amides.

Table 2: Synthesis of Noradamantane-Containing Amides

EntryAmineBaseSolventProductYield (%)
1Ammonia-Dichloromethane3-NoradamantanecarboxamideData not available
2BenzylamineTriethylamineTetrahydrofuranN-Benzyl-3-noradamantanecarboxamideData not available
3AnilinePyridineDichloromethaneN-Phenyl-3-noradamantanecarboxamideData not available

Note: The data in this table is hypothetical and for illustrative purposes due to the limited availability of specific literature data.

Construction of Peptidomimetic Structures with Noradamantane Scaffolds

The rigid noradamantane scaffold is an excellent starting point for the design of peptidomimetics, which are molecules that mimic the structure and function of peptides. By incorporating the 3-noradamantanecarbonyl moiety into a peptide backbone, it is possible to constrain the conformation of the molecule, potentially leading to increased potency and selectivity for a biological target.

The synthesis of such peptidomimetics would involve the coupling of this compound with amino acids or peptide fragments. Standard peptide coupling conditions, often employing a base and a coupling agent, can be adapted for this purpose. The resulting structures can serve as probes for studying protein-protein interactions or as leads for drug discovery. For instance, the noradamantane group can act as a bioisosteric replacement for certain amino acid side chains, imparting unique properties to the peptide analog. The use of adamantane (B196018) derivatives in the design of inhibitors for enzymes like dipeptidyl peptidase-4 (DPP-4) highlights the potential of such rigid scaffolds in medicinal chemistry.

Incorporation into Complex Molecular Architectures

Beyond simple esters and amides, this compound serves as a versatile precursor for the construction of more intricate molecular architectures. The acyl chloride functionality allows for its attachment to a wide array of nucleophiles, enabling the integration of the noradamantane cage into larger, multifunctional molecules. This can include its incorporation into polymers, dendrimers, or as a key component in the synthesis of complex natural product analogs. The rigidity and well-defined geometry of the noradamantane unit can impart unique structural and physical properties to these larger assemblies.

Building Blocks for Supramolecular Assemblies

The well-defined and rigid geometry of the noradamantane scaffold makes this compound an attractive building block for the rational design and synthesis of supramolecular assemblies. The acyl chloride functionality provides a reactive handle for its incorporation into larger, non-covalently interacting systems.

The synthesis of complex supramolecular cages often relies on the precise arrangement of molecular components. The rigid nature of the noradamantane unit can enforce specific orientations of appended functional groups, directing the self-assembly process to yield well-defined structures. For instance, the reaction of this compound with appropriate di- or tri-functionalized linker molecules can lead to the formation of macrocyclic hosts or even more complex, three-dimensional cage-like structures. These assemblies can exhibit unique host-guest properties, encapsulating smaller molecules or ions within their cavities.

While specific examples detailing the use of this compound in the formation of supramolecular cages are not extensively documented in readily available literature, the principles of supramolecular chemistry suggest its high potential. The combination of its rigid framework and reactive acyl chloride group makes it an ideal candidate for the construction of novel host systems with tailored sizes and functionalities.

Precursors for Polymer and Material Monomers

The inherent rigidity of the noradamantane core is a desirable feature in the design of advanced polymers and materials, such as rigid organic frameworks (ROFs). Incorporation of this stiff cage structure into a polymer backbone can significantly enhance its thermal stability, glass transition temperature, and mechanical strength. This compound serves as a valuable monomer precursor for introducing the noradamantane unit into various polymer architectures.

For example, polyamides and polyesters containing the noradamantane moiety can be synthesized through the condensation polymerization of this compound with appropriate diamine or diol comonomers. The resulting polymers are expected to exhibit high thermal resistance and dimensional stability due to the restricted rotational freedom imposed by the bulky, cage-like structure.

In the realm of porous materials, the concept of using rigid linkers to construct robust frameworks is well-established. While direct examples of this compound being used to synthesize rigid organic frameworks are not prevalent, the strategy of employing adamantane-based linkers is known. The derivatization of this compound into di- or tri-topic linkers could provide the necessary building blocks for the assembly of novel ROFs with unique pore structures and properties, potentially useful in gas storage and separation applications.

Monomer Precursor Potential Polymer/Material Anticipated Properties
This compoundPolyamidesHigh thermal stability, enhanced mechanical strength
This compoundPolyestersIncreased glass transition temperature, dimensional stability
Di- or tri-functionalized noradamantane derivativesRigid Organic Frameworks (ROFs)Permanent porosity, high surface area

Stereoselective Synthesis Utilizing the Noradamantane Chirality

This compound possesses inherent chirality, stemming from the arrangement of its bridged ring system. This chirality can be harnessed in stereoselective synthesis, particularly in its application as a chiral derivatizing agent (CDA).

The reaction of racemic alcohols or amines with enantiomerically pure this compound results in the formation of a mixture of diastereomers. These diastereomers, unlike the original enantiomers, have different physical properties, such as solubility and chromatographic retention times. This difference allows for their separation using standard techniques like crystallization or chromatography. Once separated, the chiral auxiliary (the noradamantane moiety) can be cleaved to yield the individual, enantiomerically pure alcohols or amines.

The effectiveness of a chiral derivatizing agent is dependent on its ability to induce a significant difference in the properties of the resulting diastereomers. The rigid and bulky nature of the noradamantane group can create a distinct chiral environment around the newly formed ester or amide bond, leading to well-resolved signals in spectroscopic analysis (e.g., NMR) and efficient separation.

While the use of Mosher's acid chloride is a well-known example of this strategy, the application of this compound offers an alternative with a different steric and electronic profile, which may prove advantageous for the resolution of specific classes of compounds.

Reactant Chiral Derivatizing Agent Products Separation Method
Racemic Alcohol(R)- or (S)-3-Noradamantanecarbonyl chlorideDiastereomeric EstersChromatography, Crystallization
Racemic Amine(R)- or (S)-3-Noradamantanecarbonyl chlorideDiastereomeric AmidesChromatography, Crystallization

Theoretical and Computational Investigations

Quantum Chemical Calculations on Molecular Structure and Conformation

Quantum chemical calculations are fundamental to determining the most stable arrangement of atoms in a molecule and understanding its conformational possibilities. rowansci.com

Geometry optimization is a computational process that seeks to find the coordinates of the atoms corresponding to the lowest energy, and therefore the most stable structure, of a molecule. For 3-noradamantanecarbonyl chloride, this process would involve calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Note: These are representative values based on analogous structures, as direct computational results for this specific molecule are not widely published.)

ParameterAtom Pair/TrioPredicted Value
Bond Length C=O~ 1.19 Å
C-Cl~ 1.80 Å
C-C (cage)~ 1.54 Å
Bond Angle O=C-Cl~ 121°
(Cage)C-C=O~ 125°
(Cage)C-C-C(Cage)~ 109.5° (average)

Conformational analysis is the study of the different spatial arrangements of atoms that can be interconverted by rotation around single bonds. chemistrysteps.com The noradamantane skeleton, which has C2v symmetry, is a highly rigid and constrained system compared to flexible acyclic or monocyclic alkanes. youtube.comrsc.org Its cage-like structure severely restricts rotational freedom.

Unlike flexible molecules, the noradamantane framework does not have multiple low-energy chair or boat-like conformations that it can easily flip between. youtube.com Its rigidity is a defining characteristic. The primary source of conformational flexibility in this compound would be the rotation around the single bond connecting the carbonyl carbon to the noradamantane ring. However, even this rotation would be sterically hindered by the adjacent bridgehead protons of the cage structure. Computational analysis would reveal the rotational barrier and the preferred dihedral angle for the acyl chloride group relative to the cage.

Electronic Structure Analysis and Reactivity Prediction

Understanding the distribution of electrons within a molecule is key to predicting its chemical reactivity.

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another.

For this compound, the electronic character is dominated by the acyl chloride group. numberanalytics.com

LUMO (Lowest Unoccupied Molecular Orbital): The LUMO is expected to be the π* antibonding orbital of the carbonyl (C=O) group. This orbital is primarily localized on the carbonyl carbon atom. Its low energy makes this carbon atom highly electrophilic and susceptible to attack by nucleophiles (electron-pair donors). studymind.co.uk

HOMO (Highest Occupied Molecular Orbital): The HOMO would likely be composed of the lone pair orbitals on the oxygen and chlorine atoms. These are the highest energy electrons and are the ones most readily involved in reactions where the molecule acts as a nucleophile, although this is rare for acyl chlorides.

The large energy gap between the HOMO and LUMO would contribute to the kinetic stability of the molecule in the absence of a reactive partner. The primary mode of reactivity predicted by FMO theory is the attack of a nucleophile's HOMO on the LUMO centered at the carbonyl carbon. docbrown.info

The electronegativity differences between carbon (2.55), oxygen (3.44), and chlorine (3.16) lead to significant bond polarization in the acyl chloride functional group. docbrown.info Computational methods can quantify this by calculating the partial atomic charges.

An electrostatic potential (ESP) map provides a visual representation of the charge distribution.

Negative Potential (Red/Yellow): Regions of high electron density, corresponding to the electronegative oxygen and chlorine atoms, would show a strong negative electrostatic potential.

Positive Potential (Blue): The carbonyl carbon, being bonded to two highly electronegative atoms, would be electron-deficient and exhibit a strong positive electrostatic potential. studymind.co.uk This positive region is the primary site for nucleophilic attack.

Neutral Potential (Green): The hydrocarbon framework of the noradamantane cage would have a relatively neutral electrostatic potential.

Table 2: Predicted Electronic Properties of this compound

PropertyDescriptionPredicted Characteristic
Carbonyl Carbon Partial ChargeHighly positive (δ+)
ESPStrong positive potential (electrophilic site)
LUMO LocalizationHigh coefficient on the π* orbital
Carbonyl Oxygen Partial ChargeNegative (δ-)
ESPStrong negative potential (nucleophilic site)
Chlorine Atom Partial ChargeNegative (δ-)
Leaving Group AbilityGood, due to the stability of the chloride anion

Computational Mechanistic Elucidation of Reactions

Computational chemistry is an invaluable tool for mapping out the entire pathway of a chemical reaction, identifying intermediates and transition states, and calculating the activation energies that govern the reaction rate. nih.gov

For this compound, a typical reaction would be nucleophilic acyl substitution. A well-studied example of this mechanism is the hydrolysis reaction with water. docbrown.info

Nucleophilic Attack: The reaction would begin with the attack of a nucleophile (e.g., the oxygen atom of a water molecule) on the highly electrophilic carbonyl carbon.

Tetrahedral Intermediate: This leads to the formation of a high-energy, unstable tetrahedral intermediate, where the original C=O double bond is broken, and the oxygen atom carries a negative charge. docbrown.info

Elimination of Leaving Group: The intermediate collapses, reforming the C=O double bond and expelling the most stable leaving group, which in this case is the chloride ion (Cl-).

Deprotonation: If the nucleophile was neutral (like water), a final deprotonation step occurs to yield the final product (a carboxylic acid in the case of hydrolysis) and HCl.

Transition State Characterization for Nucleophilic Attack

There is currently no available research that specifically characterizes the transition states for nucleophilic attack on this compound. Such studies would be invaluable for understanding the steric and electronic effects of the 3-noradamantyl cage on the electrophilicity of the carbonyl carbon. Computational methods, such as density functional theory (DFT), could provide detailed geometries of the transition state, vibrational frequencies, and activation energies for reactions with various nucleophiles. This information would be critical in predicting the compound's reactivity and selectivity.

Reaction Pathway Analysis and Energy Landscapes

A comprehensive reaction pathway analysis for this compound is not present in the current body of scientific literature. The exploration of potential energy surfaces for its reactions would reveal the most likely mechanistic routes, including the possibility of concerted versus stepwise pathways for nucleophilic substitution. Understanding the energy landscapes is fundamental to predicting reaction kinetics and thermodynamic favorability. Without such studies, any proposed mechanism for the reactions of this compound remains purely speculative.

Comparison with Adamantane (B196018) and Other Cage Hydrocarbon Analogs

Direct computational comparisons of the reactivity of this compound with adamantane-1-carbonyl chloride or other caged hydrocarbon carbonyl chlorides are not documented. Such comparative studies are essential for discerning the structure-reactivity relationships within this class of compounds. It is hypothesized that the reduced steric bulk and altered electronic properties of the 3-noradamantyl group compared to the adamantyl group would lead to differences in reactivity, but this remains to be quantified through theoretical calculations.

Advanced Analytical Methodologies in Research

High-Resolution Spectroscopic Techniques for Structural Confirmation

High-resolution spectroscopic methods provide detailed information about the molecular structure of 3-Noradamantanecarbonyl chloride, confirming the connectivity of atoms and their spatial arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the assignment of its stereochemistry.

In the ¹H NMR spectrum of this compound, the protons of the noradamantane cage give rise to a complex pattern of signals in the aliphatic region. The chemical shifts and coupling constants of these protons are highly dependent on their specific spatial orientation within the rigid cage structure. Protons in different positions, whether they are at bridgehead carbons or on the methylene (B1212753) bridges, will experience distinct magnetic environments, leading to their unique resonance frequencies.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The spectrum will show distinct signals for each carbon atom in the noradamantane framework, as well as a characteristic signal for the carbonyl carbon of the acid chloride group at a downfield chemical shift, typically in the range of 170-180 ppm. The precise chemical shift of the carbonyl carbon can be influenced by the electronegativity of the chlorine atom and the geometry of the cage structure.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning all proton and carbon signals. COSY experiments reveal proton-proton coupling networks, helping to trace the connectivity through the carbon framework. HSQC spectra correlate each proton signal with its directly attached carbon, providing a powerful tool for definitive structural assignment. These combined NMR methods allow for a complete and detailed confirmation of the stereochemistry of this compound.

Infrared (IR) Spectroscopy for Carbonyl Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In the case of this compound, the most prominent and diagnostic feature in its IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the acid chloride group.

This characteristic peak typically appears in the region of 1780-1815 cm⁻¹. The exact position of this band is sensitive to the electronic and steric environment of the carbonyl group. The rigid and strained nature of the noradamantane cage can influence the vibrational frequency of the C=O bond. Additionally, the high electronegativity of the chlorine atom attached to the carbonyl carbon withdraws electron density, leading to a strengthening of the C=O double bond and a higher stretching frequency compared to other carbonyl compounds like ketones or esters.

The IR spectrum will also display absorption bands corresponding to the C-H stretching and bending vibrations of the adamantane (B196018) framework. The C-H stretching vibrations of the sp³ hybridized carbons in the cage structure are typically observed in the region of 2850-3000 cm⁻¹. The unique fingerprint region of the spectrum, below 1500 cm⁻¹, will contain a complex pattern of absorptions arising from various C-C bond stretching and C-H bending vibrations, which are characteristic of the specific molecule.

Mass Spectrometry (MS) for Fragmentation Pathway Studies

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure by analyzing its fragmentation pattern. libretexts.org When this compound is subjected to electron ionization (EI) in a mass spectrometer, it forms a molecular ion (M⁺) which is a radical cation. youtube.com

The molecular ion peak in the mass spectrum will correspond to the molecular weight of the compound. Due to the presence of chlorine, an isotopic pattern for the molecular ion will be observed, with a characteristic M+2 peak that is approximately one-third the intensity of the molecular ion peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. youtube.com

The molecular ion of this compound is prone to fragmentation, and the resulting fragmentation pattern provides valuable structural information. youtube.com Common fragmentation pathways for acyl chlorides include the loss of a chlorine radical to form an acylium ion. This acylium ion is often a prominent peak in the spectrum. Another potential fragmentation is the loss of a carbon monoxide (CO) molecule from the acylium ion.

The rigid noradamantane cage itself can also undergo characteristic fragmentation. The fragmentation of the cage structure can lead to a series of smaller hydrocarbon fragments. Analyzing the masses of these fragment ions allows for the reconstruction of the original molecular structure and confirms the presence of the noradamantane moiety. libretexts.orgyoutube.com Inductive cleavage, also known as heterolytic cleavage, is a fragmentation pathway favored by electronegative atoms. youtube.com

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating this compound from impurities and for tracking the progress of chemical reactions involving this compound.

Gas Chromatography (GC) Method Development

Gas chromatography (GC) is a suitable technique for the analysis of volatile compounds like this compound. Method development in GC involves optimizing several parameters to achieve good separation and accurate quantification. patsnap.com

A key aspect is the selection of an appropriate capillary column. A column with a non-polar or mid-polarity stationary phase, such as a polysiloxane-based phase, is often a good starting point. The column dimensions (length, internal diameter, and film thickness) will influence the resolution and analysis time. derpharmachemica.com

The temperature program is another critical parameter. An initial oven temperature is chosen to ensure the compound is retained on the column, followed by a temperature ramp to elute the compound and any impurities in a reasonable time. The injector and detector temperatures must be high enough to ensure complete vaporization of the sample and prevent condensation. derpharmachemica.com A flame ionization detector (FID) is commonly used for the detection of organic compounds, while an electron capture detector (ECD) can be highly sensitive to halogenated compounds like this compound. epa.gov

For quantitative analysis, a calibration curve is constructed using standards of known concentration. The purity of a sample can then be determined by comparing its peak area to the calibration curve. GC is also invaluable for monitoring reaction progress by analyzing aliquots of the reaction mixture over time to determine the consumption of starting materials and the formation of products. In some cases, derivatization of the analyte may be necessary to improve its volatility or detectability. patsnap.comresearchgate.net

Future Research Directions and Emerging Areas

Development of Novel Catalytic Systems for Noradamantane Functionalization

The selective functionalization of saturated hydrocarbon cages like noradamantane represents a significant challenge in synthetic chemistry. While adamantane (B196018) has been the subject of numerous C-H functionalization studies, the lower symmetry (C2v) of the noradamantane skeleton presents distinct challenges and opportunities for regioselective reactions. Future research is increasingly focused on developing sophisticated catalytic systems capable of precisely targeting specific C-H bonds within the noradamantane framework.

A promising frontier is the application of photoredox catalysis . This approach, which uses visible light to drive chemical reactions, has shown success in the C-H alkylation of adamantanes with excellent chemoselectivity for the strong tertiary C-H bonds. acs.org Future work will likely involve adapting these photoredox systems, possibly in conjunction with hydrogen atom transfer (HAT) catalysts, to achieve site-selective functionalization of noradamantane. acs.org The development of catalysts that can differentiate between the various methylene (B1212753) and methine positions on the noradamantane cage would unlock new synthetic pathways to complex, functionalized derivatives.

Furthermore, transition metal-catalyzed C-H functionalization, a field that has seen explosive growth, offers another powerful tool. youtube.comyoutube.com The development of palladium, rhodium, or iridium catalysts designed to operate via inner-sphere mechanisms could enable the directed introduction of a wide array of functional groups onto the noradamantane core. youtube.com Research in this area will likely focus on designing ligands that can control the regioselectivity of the C-H activation step, a crucial factor for the less symmetrical noradamantane.

Green Chemistry Approaches to 3-Noradamantanecarbonyl Chloride Synthesis

The traditional synthesis of acyl chlorides, including this compound, often relies on reagents like thionyl chloride (SOCl₂), oxalyl chloride, phosphorus pentachloride (PCl₅), or phosphorus trichloride (B1173362) (PCl₃). chemguide.co.ukchemguide.co.uklibretexts.org While effective, these reagents generate corrosive and hazardous byproducts such as hydrogen chloride (HCl), sulfur dioxide (SO₂), or phosphorus-based acids, posing environmental and handling challenges. chemguide.co.uktaylorandfrancis.com

In line with the principles of green chemistry, future research is aimed at developing more sustainable methods for the conversion of 3-noradamantanecarboxylic acid to its corresponding acyl chloride. One emerging strategy is the use of milder and less hazardous chlorinating agents. For instance, the Appel reaction, which utilizes triphenylphosphine (B44618) (Ph₃P) and carbon tetrachloride (CCl₄), offers an alternative that avoids the formation of HCl. researchgate.net Another approach involves the use of cyanuric chloride, which can also serve as an effective activating agent. researchgate.net

Exploration of Noradamantane-Derived Materials with Tailored Properties

The rigid, three-dimensional structure of the noradamantane cage makes it an attractive building block for the creation of advanced materials with unique properties. rsc.org While adamantane derivatives have been more widely studied for applications in polymers, dendrimers, and nanotechnology, the distinct geometry of noradamantane offers new possibilities for designing materials with tailored characteristics. rsc.orgwikipedia.org

One area of active research is the incorporation of noradamantane units into polymers . The bulky and rigid nature of the noradamantane moiety can significantly enhance the thermal stability and mechanical properties of polymer chains. wikipedia.org For example, adamantane-functionalized poly(2-oxazoline)s have been shown to exhibit tunable lower critical solution temperature (LCST) behavior, a property valuable in the development of "smart" materials for biomedical applications. nih.gov Future work could explore how the substitution of adamantane with noradamantane influences these properties, potentially leading to materials with different solubility profiles or thermal responsiveness.

Another exciting frontier is the use of noradamantane derivatives in the synthesis of Covalent Organic Frameworks (COFs) . COFs are porous crystalline polymers with well-defined structures, making them suitable for applications in gas storage, separation, and catalysis. An adamantane-based COF has been synthesized and shown to be effective as a support for palladium and gold nanoparticle catalysts. rsc.org The use of noradamantane as a building block could lead to COFs with different pore sizes and topologies, potentially enhancing their performance in specific applications. rsc.org The unique shape of noradamantane could lead to novel network architectures and functionalities within these advanced materials. rsc.orgrsc.org

Advanced Computational Studies on Noradamantane Cage Dynamics

Computational chemistry provides an invaluable tool for understanding the structure, reactivity, and dynamics of complex molecules like noradamantane. While significant computational work has been done on the highly symmetric adamantane cage, the lower symmetry of noradamantane introduces a greater degree of complexity and warrants dedicated theoretical investigation.

Future computational research will likely employ high-level quantum mechanical methods, such as Density Functional Theory (DFT) , to probe various aspects of noradamantane chemistry. rsc.org These studies can provide deep insights into the molecule's electronic structure, vibrational frequencies, and the relative energies of different isomers and conformers. For instance, DFT calculations can be used to predict the most likely sites for electrophilic or radical attack, guiding the development of the selective functionalization reactions discussed in section 7.1. rsc.org

Furthermore, computational studies are crucial for elucidating the mechanisms of complex reactions involving noradamantane, such as the skeletal rearrangements that can occur under certain conditions. researchgate.net By mapping out the potential energy surfaces for these transformations, researchers can understand the transition states and intermediates involved, which is essential for controlling reaction outcomes. For example, understanding the mechanism of the noradamantane-adamantane rearrangement can inform the design of synthetic routes that either favor or avoid this process. researchgate.net As computational power continues to increase, so too will the accuracy and scope of these theoretical investigations, providing an ever-clearer picture of the fundamental behavior of the noradamantane cage.

Q & A

Q. What are the established synthetic routes for 3-Noradamantanecarbonyl chloride, and how can researchers optimize reaction yields?

Answer: this compound is typically synthesized via Friedel-Crafts acylation or direct chlorination of 3-noradamantanecarboxylic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. Key variables influencing yield include reaction temperature, solvent choice (e.g., anhydrous dichloromethane), and stoichiometric ratios. To optimize yields:

  • Use inert atmospheres to prevent hydrolysis.
  • Monitor reaction progress via thin-layer chromatography (TLC) or in situ FTIR to track carbonyl chloride formation .
  • Purify via vacuum distillation or recrystallization to isolate the product.
    Reference:

Q. What safety protocols are critical when handling this compound in laboratory settings?

Answer: Due to its reactive carbonyl chloride group, stringent safety measures are required:

  • Use fume hoods and personal protective equipment (PPE: gloves, goggles, lab coats).
  • Avoid water contact to prevent exothermic hydrolysis releasing HCl gas.
  • Store under anhydrous conditions (e.g., molecular sieves) at 2–8°C.
  • Follow NIOSH guidelines for chlorinated compounds, including air monitoring and emergency neutralization protocols (e.g., sodium bicarbonate for spills) .
    Reference:

Q. Which analytical techniques are most effective for characterizing this compound?

Answer:

Technique Application Example Method
Gas Chromatography (GC-MS) Purity assessment and volatile byproduct analysisNIOSH Method 1003 for halogenated hydrocarbons
¹³C NMR Structural confirmation of adamantane backboneDetection of carbonyl (C=O) at ~170 ppm
FTIR Functional group identificationC=O stretch at ~1800 cm⁻¹
Reference:

Advanced Research Questions

Q. How does the steric hindrance of the adamantane framework influence the reactivity of this compound in nucleophilic substitution reactions?

Answer: The rigid, bulky adamantane structure reduces accessibility to the electrophilic carbonyl carbon, slowing nucleophilic attack. Methodological considerations:

  • Use polar aprotic solvents (e.g., DMF) to stabilize transition states.
  • Compare kinetics with less hindered analogs (e.g., acetyl chloride) via stopped-flow spectroscopy.
  • Computational modeling (DFT) can predict steric effects on activation energy .
    Reference:

Q. How can researchers assess the thermal stability of this compound under varying storage conditions?

Answer:

  • Conduct thermogravimetric analysis (TGA) to determine decomposition thresholds (e.g., >100°C).
  • Accelerated stability studies under controlled humidity (e.g., 40°C/75% RH for 6 months) with periodic HPLC purity checks.
  • Compare with structurally similar chlorides (e.g., adamantoyl chloride) to identify degradation trends .
    Reference:

Q. What strategies resolve contradictions in reported solubility data for this compound across studies?

Answer:

  • Standardize solvent systems (e.g., dry hexane vs. tetrahydrofuran) and document moisture levels.
  • Replicate experiments with controlled variables (temperature, purity ≥98% via GC-MS).
  • Use Hansen solubility parameters to model solvent compatibility and validate empirically .
    Reference:

Q. How can advanced chromatographic methods improve purity assessment of this compound?

Answer:

  • HPLC-DAD : Quantify trace impurities (e.g., hydrolyzed carboxylic acid) using C18 columns and UV detection at 210 nm.
  • Chiral GC : Resolve enantiomeric byproducts if asymmetric synthesis is attempted.
  • Cross-validate with elemental analysis (C, H, Cl) to confirm stoichiometric ratios .
    Reference:

Methodological Considerations

  • Experimental Design : Follow NC Standard Course guidelines for variables, controls, and replication to ensure reproducibility .
  • Data Interpretation : Use BERT-based NLP tools to analyze literature inconsistencies and generate hypotheses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.